molecular formula C3H7NO B8211029 Trans-2-aminocyclopropan-1-ol

Trans-2-aminocyclopropan-1-ol

Cat. No.: B8211029
M. Wt: 73.09 g/mol
InChI Key: BPRCXDKVLIAUTK-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-aminocyclopropan-1-ol is a chiral, conformationally restricted aminocyclopropane derivative that serves as a valuable scaffold in organic synthesis and medicinal chemistry research. This compound features a cyclopropane ring, a structure of high interest due to its ability to impose rigid spatial constraints on molecular frameworks. While detailed research on this specific molecule is limited, structurally related cyclopropyl amino acids, such as 1-aminocyclopropane-1-carboxylic acid (ACC), are extensively studied in plant biology as the direct precursor to the plant hormone ethylene . Compounds with the aminocyclopropane structure are often investigated as conformationally restricted analogs of biomolecules, such as GABA, to study receptor interactions and activity in the central nervous system . The trans configuration offers a specific three-dimensional geometry that is useful for exploring structure-activity relationships. This product is intended for use as a building block in pharmaceutical research, chemical biology, and as a precursor for the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-aminocyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-2-1-3(2)5/h2-3,5H,1,4H2/t2-,3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRCXDKVLIAUTK-PWNYCUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

73.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Trans 2 Aminocyclopropan 1 Ol and Analogues

Stereoselective and Enantioselective Approaches to Cyclopropane (B1198618) Amino Alcohols

The precise spatial arrangement of the amino and hydroxyl groups on the cyclopropane core is crucial for the biological activity of many target molecules. Consequently, synthetic methods that allow for high levels of stereocontrol are essential. Enantioselective approaches, which yield a single enantiomer of the desired product, are particularly valuable.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation, the addition of a one-carbon unit to an alkene to form a chiral cyclopropane, stands as a cornerstone for the synthesis of these valuable compounds. Various methodologies have been developed, each with its own set of advantages and substrate scope.

The Kulinkovich reaction is a powerful tool for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.org The reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org While the classical Kulinkovich reaction is not inherently asymmetric, significant efforts have been dedicated to developing enantioselective variants.

The development of asymmetric Kulinkovich reactions has primarily involved the use of chiral titanium complexes. One notable approach employs TADDOL-based catalysts to induce enantioselectivity. Although direct applications of asymmetric Kulinkovich reactions to substrates that would yield trans-2-aminocyclopropan-1-ol are not extensively documented, the reaction of amides (Kulinkovich-de Meijere reaction) to form cyclopropylamines is well-established. organic-chemistry.org This suggests the potential for developing asymmetric variants for the synthesis of chiral aminocyclopropanols from α-amino esters or related substrates. The general mechanism involves the formation of a titanacyclopropane which then reacts with the ester or amide. organic-chemistry.org For amides, the intermediate oxatitanacyclopentane undergoes ring-opening to an iminium species before cyclizing to the cyclopropylamine (B47189). organic-chemistry.org

Catalyst/ReagentSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Ti(TADDOL)₂AmidesAminocyclopropanesUp to 80% orgsyn.org
Titanium(IV) IsopropoxideEstersCyclopropanolsNot applicable (racemic) organic-chemistry.org

This table presents data for related aminocyclopropane synthesis due to the limited direct examples for this compound via this specific method.

Michael Initiated Ring Closure (MIRC) reactions are a versatile and powerful strategy for the stereoselective synthesis of cyclopropanes. rsc.orgaminer.cn This method involves the conjugate addition of a nucleophile to an activated alkene, followed by an intramolecular nucleophilic substitution to close the three-membered ring. The stereochemistry of the final cyclopropane can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org

For the synthesis of aminocyclopropane derivatives, a common approach involves the use of nitroalkenes as Michael acceptors. The nitro group can subsequently be reduced to an amine. Enantioselective MIRC reactions of α,β-unsaturated compounds with a nucleophile bearing a leaving group, catalyzed by chiral organocatalysts such as cinchona alkaloids, can provide highly functionalized cyclopropanes with excellent enantioselectivity. rsc.org For instance, the reaction of 4-nitro-5-styrylisoxazoles with 2-bromomalonate esters in the presence of a cinchona alkaloid-derived phase-transfer catalyst yields trans-cyclopropylisoxazoles as single diastereomers with high enantiomeric excess. rsc.org These products can serve as precursors to β-aminocyclopropanecarboxylic acids. Another strategy involves the reaction of β-bromoalkylidenemalonates with sodium azide (B81097) to furnish β-azidocyclopropanecarboxylates, which are direct precursors to β-aminocyclopropanecarboxylic acids. tandfonline.com

Catalyst/ReagentMichael AcceptorNucleophileProduct TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Cinchona Alkaloid Derivative4-Nitro-5-styrylisoxazole2-Bromomalonate estertrans-CyclopropylisoxazoleSingle diastereomer84-96% rsc.org
Sodium Azideβ-BromoalkylidenemalonateAzideβ-AzidocyclopropanecarboxylateNot specifiedNot applicable (racemic) tandfonline.com

Transition metal catalysis, particularly with rhodium and cobalt complexes, has emerged as a highly effective method for asymmetric cyclopropanation. These reactions typically involve the decomposition of a diazo compound by the metal catalyst to generate a metal carbene, which then transfers to an alkene.

Rhodium-catalyzed cyclopropanation has been extensively studied, with a wide range of chiral ligands developed to control the enantioselectivity. For the synthesis of aminocyclopropanes, N-sulfonyl 1,2,3-triazoles can serve as stable precursors to rhodium(II) azavinyl carbenes. These intermediates react with olefins to produce cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov The resulting N-sulfonyl cyclopropylamines can be readily deprotected to afford the free amine. Chiral rhodium(II) carboxylates are effective catalysts for this transformation. nih.gov

Cobalt-catalyzed cyclopropanation offers a complementary approach, often exhibiting different reactivity and selectivity profiles compared to rhodium catalysts. Chiral cobalt(II) porphyrin complexes have been shown to be efficient catalysts for the cyclopropanation of alkenes with ethyl diazoacetate, allowing for tunable diastereoselectivity. nih.gov Furthermore, cobalt catalysts have demonstrated high levels of enantioselectivity in the cyclopropanation of monosubstituted, 1,1-disubstituted, and internal alkenes using gem-dichloroalkanes as carbene precursors. dicp.ac.cn

Metal CatalystChiral LigandSubstrateCarbene SourceProduct TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Rhodium(II)Chiral CarboxylatesStyreneN-Sulfonyl 1,2,3-triazoleN-Sulfonyl homo-aminocyclopropane>95:5 (trans:cis)>70% nih.gov
Cobalt(II)Chiral PorphyrinsAlkenesEthyl diazoacetateCyclopropane estersTunable (cis or trans)Up to 85% nih.gov
Cobalt(II)Oxazoline Iminopyridine1,3-Diene2,2-DichloropropaneDimethylcyclopropaneNot specified93% dicp.ac.cn

The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically iodomethylzinc iodide), is a classic and widely used method for cyclopropanation. wikipedia.org The reaction is known for its high stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. For the synthesis of chiral cyclopropane amino alcohols, the diastereoselective cyclopropanation of chiral allylic amines and their derivatives is a key strategy.

The hydroxyl or amino group of an allylic substrate can direct the cyclopropanation to occur on the same face of the double bond. For instance, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene with either Zn(CH₂I)₂ or the more reactive CF₃CO₂ZnCH₂I (Shi's reagent) proceeds with high syn-diastereoselectivity. rsc.org Conversely, the cyclopropanation of 3-(N-tert-butoxycarbonylamino)cyclohexene with Shi's reagent affords the anti-cyclopropane exclusively. rsc.org This demonstrates that the nature of the nitrogen substituent can dramatically influence the stereochemical outcome. The use of a chelating group in close proximity to an allylic tertiary amine can promote cyclopropanation over undesired N-ylide formation, leading to high diastereoselectivity. nih.gov

Zinc ReagentSubstrateProduct DiastereomerDiastereomeric Ratio (d.r.)Reference
Zn(CH₂I)₂ or CF₃CO₂ZnCH₂I3-(N,N-Dibenzylamino)cyclohexenesynSingle diastereomer rsc.org
CF₃CO₂ZnCH₂I3-(N-tert-Butoxycarbonylamino)cyclohexeneantiExclusive rsc.org
Et₂Zn/CH₂I₂ with PseudoephedrineAllylic tertiary aminesynHigh nih.gov

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

In the context of cyclopropane synthesis, chiral auxiliaries can be attached to the alkene substrate to direct the facial selectivity of the cyclopropanation reaction. For example, α,β-unsaturated amides derived from chiral auxiliaries, such as Evans oxazolidinones, can undergo diastereoselective conjugate addition reactions, which can be a prelude to cyclopropanation. beilstein-journals.orgnih.gov The chiral auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side. While direct cyclopropanation of these adducts is one possibility, another powerful approach involves the use of a chiral auxiliary that also acts as a directing group in a Simmons-Smith type reaction. As mentioned previously, pseudoephedrine can serve as a chiral auxiliary and a chelating group in the diastereoselective cyclopropanation of allylic amines. nih.gov

Chiral AuxiliarySubstrate TypeReaction TypeDiastereoselectivityReference
Evans Oxazolidinoneα,β-Unsaturated AmideConjugate AdditionHigh beilstein-journals.orgnih.gov
PseudoephedrineAllylic AmineSimmons-Smith CyclopropanationHigh nih.gov
Camphorpyrazolidinoneα,β-Unsaturated AmideYlide CyclopropanationGood to excellent semanticscholar.org

Biocatalytic and Enzymatic Resolution Pathways

Biocatalytic methods offer significant advantages in the synthesis of enantiomerically pure compounds due to their high selectivity under mild reaction conditions. nih.govsemanticscholar.org For the preparation of chiral aminocyclopropanols, enzymatic resolutions are particularly prominent.

Kinetic resolution is a widely employed technique for separating racemic mixtures, and lipases are among the most versatile enzymes for this purpose due to their stability in organic solvents and broad substrate tolerance. mdpi.comresearchgate.net The principle of lipase-mediated kinetic resolution involves the enantioselective acylation or hydrolysis of a racemic precursor, typically an alcohol or an ester, leaving one enantiomer unreacted and in high enantiomeric excess. mdpi.comnih.gov

Lipases from various sources, such as Pseudomonas cepacia (PSL-C), Candida antarctica Lipase B (CALB), and Pseudomonas fluorescens, have been successfully used to resolve racemic precursors to chiral amino alcohols. nih.govpolimi.itnih.gov The efficiency of the resolution is often dependent on the choice of enzyme, the acyl donor (in acylation reactions), and the solvent. researchgate.netmdpi.com For instance, in the kinetic resolution of racemic alcohols, vinyl acetate (B1210297) is a common acyl donor used to make the acylation process irreversible. nih.gov The resolution of racemic chlorohydrins, key intermediates for β-blockers, has been efficiently achieved using CALB-catalyzed transesterification, yielding the desired enantiopure building blocks. mdpi.commdpi.com This approach allows for the preparation of one enantiomer of the chlorohydrin in high enantiomeric purity, which can then be converted to the target amino alcohol. mdpi.com

The key advantage of this method is the ability to obtain chiral building blocks, like enantiopure alcohols or acetates, which are precursors to compounds such as this compound. mdpi.compolimi.it The separation of the resulting product (e.g., an ester) from the unreacted starting material (the alcohol) is often straightforward. researchgate.net

Table 1: Examples of Lipase-Mediated Kinetic Resolutions of Precursor Molecules This table is illustrative of the general methodology and does not represent data for the direct resolution of this compound itself, but for analogous and precursor structures.

EnzymeSubstrate TypeReaction TypeAcyl Donor/SolventProduct (Enantiomeric Excess, ee)Reference
Lipase from Pseudomonas cepacia (PSL-C)Racemic 1,2-diolsAcylationVinyl Acetate / tert-Butyl methyl etherGood conversions and enantioselectivities nih.gov
Lipase B from Candida antarctica (CALB)Racemic ChlorohydrinTransesterification-(R)-chlorohydrin (High ee) mdpi.com
Lipase from Pseudomonas fluorescensRacemic 3-hydroxy-3-phenylpropanonitrileTransesterificationHexane with [BMIM]Cl(S)-enantiomer (79.5% ee) semanticscholar.orgnih.gov
Lipase PS from AmanoRacemic ethyl 2-benzyl-2,3-dihydroxypropanoateAcylation-(R)-1,2-diol and (S)-acetate (High selectivity) nih.gov

Chemoenzymatic synthesis combines the strengths of both chemical and biocatalytic transformations to create efficient and selective routes to enantiopure products. researchgate.net This approach is particularly valuable for synthesizing complex chiral molecules like aminocyclopropanols. A typical strategy involves a chemical synthesis to create a racemic or prochiral precursor, followed by a key enzymatic step to introduce chirality, and subsequent chemical modifications to reach the final target. mdpi.commdpi.com

For example, a racemic chlorohydrin can be synthesized chemically from a phenol (B47542) derivative and epichlorohydrin. mdpi.com This racemic intermediate is then subjected to a lipase-catalyzed kinetic resolution to isolate one enantiomer with high purity. mdpi.commdpi.com This enantiopure chlorohydrin can subsequently be converted into the final enantiopure amino alcohol through a chemical amination reaction. mdpi.commdpi.com This combination allows for the production of the target molecule with high enantiomeric excess (e.g., 96-99% ee). mdpi.commdpi.com

Diastereoselective Transformations and Functional Group Interconversions

The rigid structure of the cyclopropane ring necessitates precise control over stereochemistry during its synthesis. Diastereoselective transformations are crucial for establishing the desired trans relationship between the amino and hydroxyl groups.

A direct and highly diastereoselective method for synthesizing trans-2-substituted cyclopropylamines involves the use of readily available α-chloroaldehydes. nih.govchemrxiv.org This reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, which is followed by ring closure to generate the cyclopropylamine product. nih.govchemrxiv.org This method demonstrates high trans-selectivity, providing a straightforward route to the desired diastereomer. nih.gov An interesting aspect of this chemistry is the observation that cis/trans-isomerization of the resulting cyclopropylamine can occur in the presence of zinc halide salts, a process that can be suppressed by adding a polar aprotic cosolvent. nih.govchemrxiv.org

Another innovative approach utilizes cyclopropanols for the formal cyclopropylation of imines, which constructs cyclopropane-embedded γ-amino alcohols. researchgate.net This transformation leverages the reactivity of enolized zinc homoenolates, which function as β-hydroxycyclopropyl anions. researchgate.net The process involves a Mannich-type addition to an imine followed by ring closure. researchgate.net The use of bulky N-heterocyclic carbene (NHC) ligands is key to promoting the reaction and achieving excellent diastereocontrol over multiple contiguous stereocenters. researchgate.net

Achieving high stereoselectivity in the introduction of functional groups onto a pre-existing cyclopropane ring or during its formation is a fundamental challenge in synthesizing this compound. One powerful strategy is the rhodium-catalyzed cyclopropanation of alkenes. For instance, the reaction of aryldiazoacetates with N-vinylphthalimide, catalyzed by Rh₂(OAc)₄, yields methyl 1-aryl-2-amino-cyclopropane carboxylates with exceptional trans-selectivity, often greater than a 98:2 diastereomeric ratio. organic-chemistry.org This method provides a scaffold where the relative stereochemistry is fixed, which can then be further elaborated to the target aminocyclopropanol.

Stereoselectivity can also be governed by the use of chiral substrates or auxiliaries in Michael Initiated Ring Closure (MIRC) reactions. rsc.org The inherent asymmetry in a chiral Michael acceptor or donor can effectively control the stereochemical outcome of the resulting cyclopropane product. rsc.org While not a direct synthesis of the target molecule, these principles are fundamental to the stereocontrolled construction of substituted cyclopropanes. Similarly, the formal cyclopropylation of imines with cyclopropanols can achieve excellent diastereocontrol over three contiguous stereocenters, demonstrating a powerful method for the stereoselective formation of complex amino alcohol scaffolds. researchgate.net

Resolution Techniques for Racemic this compound

When a synthetic route produces a racemic mixture of the final product, a resolution step is necessary to isolate the desired enantiomer. wikipedia.orgdalalinstitute.com

The most common chemical method for resolving racemic amines or alcohols is through the formation of diastereomeric salts. wikipedia.orgpharmaguideline.com This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.org For a racemic amine like this compound, a chiral acid such as tartaric acid or mandelic acid can be used. wikipedia.orgpharmaguideline.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. pharmaguideline.com This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the target compound can be regenerated by removing the chiral resolving agent. wikipedia.orgpharmaguideline.com

Another powerful technique for enantiomeric separation is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov This chromatographic method can effectively resolve racemic mixtures of trans-1,2-disubstituted cyclopropanes. nih.gov The separation relies on the differential interactions (such as dipole-dipole, hydrogen bonding, and π-π interactions) between the enantiomers and the chiral stationary phase. nih.gov Columns like Chiralcel OD and Chiralcel OJ have proven effective for this class of compounds, and the method can be used to determine the optical purity of the final product. nih.gov

Diastereomeric Salt Formation with Chiral Acids

The resolution of racemic mixtures through the formation of diastereomeric salts is a well-established and industrially viable method. This technique relies on the reaction of a racemic base, such as this compound, with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

While specific studies detailing the resolution of this compound via this method are not extensively documented, the principles can be effectively illustrated by examining the resolution of structurally similar cyclic amino alcohols, such as 2-aminocyclohexanol (B3021766) derivatives. Chiral acids like mandelic acid and derivatives of tartaric acid have proven to be effective resolving agents for these types of compounds.

The general process involves dissolving the racemic amino alcohol and the chiral resolving agent in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor. The enantiomerically enriched amino alcohol can then be liberated from the crystallized salt by treatment with a base. To obtain the other enantiomer, the mother liquor, now enriched in the more soluble diastereomer, can be treated to recover the amino alcohol, which can then be resolved using the opposite enantiomer of the chiral acid.

A study on the resolution of racemic 2-aminocyclohexanol derivatives demonstrated a highly efficient protocol using (R)- and (S)-mandelic acid sequentially to obtain both enantiomers with greater than 99% enantiomeric excess (ee). Similarly, (R)-mandelic acid has

Mechanistic Investigations and Computational Studies of Trans 2 Aminocyclopropan 1 Ol Chemistry

Reaction Mechanism Elucidation in Cyclopropane (B1198618) Ring Formation

The formation of the cyclopropane ring, a core feature of trans-2-aminocyclopropan-1-ol, is often achieved through mechanisms such as the Michael Initiated Ring Closure (MIRC) reaction. rsc.org This process involves a Michael addition followed by an intramolecular cyclization, which establishes the three-membered ring. rsc.org

In a typical MIRC pathway for forming a substituted cyclopropane, a nucleophile adds to an electrophilic substrate that contains a leaving group. rsc.org For the synthesis of an aminocyclopropanol derivative, this could involve the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. The subsequent intramolecular nucleophilic substitution reaction leads to the closure of the ring. rsc.org The reaction proceeds through key intermediates, including enolates and ammonium (B1175870) ylides, which dictate the reaction's progress and stereochemical outcome. rsc.org

Another significant mechanism for cyclopropane formation is via carbenes or carbenoids, such as in the Simmons-Smith reaction. youtube.com In these reactions, a carbene, a neutral species with a divalent carbon, adds to an alkene. youtube.com The mechanism is concerted, involving the simultaneous formation of two new sigma bonds to form the cyclopropane ring. youtube.com For a substituted alkene like an allylic alcohol or amine, the existing functional groups can direct the approach of the carbene, influencing the stereochemistry of the product.

The polarization of donor-acceptor cyclopropanes (DACs) makes them precursors for 1,3-zwitterionic intermediates upon activation by Lewis acids or other activators. researchgate.net These intermediates can then undergo various cyclization reactions. researchgate.net While not a direct formation of the ring itself, reactions involving the opening and re-closing of substituted cyclopropanes can also be mechanistically insightful, often proceeding through such zwitterionic species. researchgate.net

Stereocontrol Mechanisms in Asymmetric Syntheses

Achieving the specific trans stereochemistry of the amino and hydroxyl groups in this compound requires precise stereocontrol. Asymmetric synthesis strategies often rely on chiral catalysts or auxiliaries to induce enantioselectivity.

In asymmetric MIRC reactions, chiral phase-transfer catalysts, such as modified cinchona alkaloids, can be employed. rsc.org These catalysts form a chiral ammonium ylide intermediate. rsc.org The steric and electronic properties of the catalyst create a chiral environment that directs the nucleophilic attack and subsequent ring closure, favoring the formation of one enantiomer over the other. rsc.org The mechanism involves hydrogen bonding between the catalyst and a reactant, which facilitates the Michael addition and subsequent intramolecular alkylation, ultimately determining the stereochemistry of the two newly formed stereocenters. rsc.org

Substrate-controlled transformations using enantiomerically enriched precursors, such as cyclopropanols, are another key strategy. rsc.orgresearchgate.net The existing stereocenters in the starting material guide the stereochemical outcome of subsequent reactions. researchgate.net Alternatively, a modern approach involves using a chiral catalyst to induce asymmetry in a reaction starting with a racemic or non-chiral cyclopropanol (B106826). rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-type coupling of chiral cyclopropylboronic acids with acyl chlorides, have been shown to produce 1,2-trans cyclopropyl (B3062369) ketones with high enantiomeric excess, demonstrating a method where the stereochemistry is retained from the boronic acid precursor. nih.gov Such methods are foundational for establishing the trans relationship in related cyclopropane structures.

Asymmetric Strategy Controlling Element Key Mechanistic Feature Typical Outcome
Michael Initiated Ring Closure (MIRC)Chiral Phase-Transfer Catalyst (e.g., Cinchona Alkaloid)Formation of a chiral ammonium ylide intermediate guides cyclization. rsc.orgHigh enantioselectivity for specific diastereomers.
Substrate ControlPre-existing Stereocenter in Starting MaterialThe chirality of the substrate directs the approach of reagents. researchgate.netStereochemical integrity is preserved from reactant to product. researchgate.net
Catalytic Asymmetric CyclopropanationChiral Catalyst (e.g., transition metal complex)Asymmetric induction is achieved during the ring-forming step from a non-chiral precursor. rsc.orgEnantioenriched cyclopropane products.
Chiral AuxiliaryCovalently attached chiral groupThe auxiliary blocks one face of the molecule, forcing reaction on the opposite face.High diastereoselectivity; auxiliary is removed later.

Quantum Chemical and Density Functional Theory (DFT) Analyses of Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction pathways in the synthesis of complex molecules like this compound. These computational methods allow for the mapping of potential energy surfaces, which helps in understanding reaction feasibility, mechanisms, and selectivity. researchgate.net

DFT studies can be used to calculate the energies of reactants, products, intermediates, and transition states. researchgate.net By comparing the energy barriers (activation energies) for different possible pathways, researchers can predict the most likely reaction mechanism. For cyclopropanation reactions, DFT can elucidate whether the reaction proceeds through a concerted or stepwise mechanism and can explain the origins of stereoselectivity by comparing the energies of transition states leading to different stereoisomers.

For example, in the context of amine- or alcohol-involved reactions, DFT has been used to determine association energies and optimized geometries of weakly bound complexes, confirming binding preferences. mdpi.com While not a direct study of the synthesis, this demonstrates the capability of DFT to probe interactions involving amino and hydroxyl groups. mdpi.com Such analyses applied to the transition states in an asymmetric cyclopropanation could reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate, reagent, and catalyst that are responsible for stereochemical control.

Though specific DFT studies focused solely on this compound are not widely reported, analyses of related systems provide valuable insights. Computational studies on the MIRC reaction, for instance, would likely focus on the transition state of the intramolecular substitution step, as this is often the rate-determining and stereochemistry-defining step.

Computational Analysis Type Information Gained Relevance to this compound Synthesis
Potential Energy Surface (PES) MappingIdentification of lowest energy reaction pathways. researchgate.netPredicts the most favorable mechanism for cyclopropane ring formation.
Transition State (TS) Energy CalculationDetermination of activation energies for competing pathways. researchgate.netExplains observed reaction rates and stereoselectivity (trans vs. cis).
Frontier Molecular Orbital (FMO) AnalysisInvestigation of HOMO-LUMO interactions between reactants. researchgate.netElucidates the electronic nature of the cyclopropanation step.
Non-Covalent Interaction (NCI) AnalysisIdentification of key stabilizing interactions (e.g., hydrogen bonds) in the transition state.Explains how a chiral catalyst or auxiliary enforces a specific stereochemical outcome.

Characterization of Intermediates and Transition States

The direct observation and characterization of reaction intermediates and transition states are experimentally challenging due to their transient nature. However, a combination of spectroscopic methods and trapping experiments, supported by computational data, provides strong evidence for their existence and structure.

In the formation of aminocyclopropanes, several types of intermediates are proposed. During MIRC reactions, enolate intermediates are formed after the initial Michael addition. rsc.org Their existence can often be inferred or confirmed by isotopic labeling studies or by trapping the enolate with an electrophile.

In enzymatic reactions involving related compounds like 1-aminocyclopropane-1-carboxylate (ACC), crystal structures of the enzyme with substrate analogues have provided snapshots of reaction intermediates. nih.gov For example, structures have been reported that show the substrate covalently bonded as an external aldimine with the pyridoxal (B1214274) 5'-phosphate coenzyme, confirming the formation of a Schiff base intermediate. nih.gov While an enzymatic process, this provides a precedent for the stabilization and characterization of aminocyclopropane intermediates. nih.gov

Transition states represent energy maxima on a reaction coordinate and cannot be isolated. Their structures are typically inferred from kinetic studies (e.g., kinetic isotope effects) and are modeled using computational methods like DFT. researchgate.net In the context of ethylene (B1197577) synthesis from ACC, a proposed model involves a transition period where specific genes are expressed, leading to the formation of system-2 ethylene synthesis. researchgate.netnih.govnih.gov This biological model highlights the importance of transition phases in chemical transformations, which are governed by specific intermediates and activation states. researchgate.netnih.govnih.gov For the chemical synthesis of this compound, the key transition state would be the one for the intramolecular ring-closing step, where the geometry dictates the final trans or cis stereochemistry.

Derivatization and Functionalization Strategies of Trans 2 Aminocyclopropan 1 Ol

Chemoselective Transformations of Amine and Hydroxyl Functionalities

The differential reactivity of the amino and hydroxyl groups allows for selective modifications, which is crucial for the stepwise construction of more complex molecules. This involves the use of protecting groups to temporarily mask one functionality while the other is being chemically transformed.

Protecting the amine group is a common first step in the functionalization of aminocyclopropanols. This prevents its nucleophilic and basic nature from interfering with subsequent reactions. Carbamates are the most widely used class of protecting groups for amines due to their stability and the variety of conditions available for their removal. wikidot.comorganic-chemistry.orgslideshare.net

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups. fishersci.co.ukmasterorganicchemistry.com Its installation is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukmasterorganicchemistry.com The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA), which results in the formation of the amine, carbon dioxide, and t-butyl alcohol. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

Another frequently used protecting group is the benzyloxycarbonyl (Cbz or Z) group. wikidot.comtotal-synthesis.com It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The Cbz group is resistant to acidic conditions but can be cleaved by catalytic hydrogenolysis, typically using hydrogen gas and a palladium catalyst (Pd/C), which yields the free amine, toluene, and carbon dioxide. wikidot.commasterorganicchemistry.comtotal-synthesis.com This orthogonality with the Boc group allows for selective deprotection strategies in molecules containing both. masterorganicchemistry.comtotal-synthesis.com

Protecting GroupAbbreviationProtection ReagentCommon Deprotection Conditions
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA) or HCl fishersci.co.ukmasterorganicchemistry.com
BenzyloxycarbonylCbz, ZBenzyl chloroformate (Cbz-Cl)H₂, Pd/C (Catalytic Hydrogenolysis) wikidot.comorganic-chemistry.org
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuPiperidine or other amine bases organic-chemistry.orgmasterorganicchemistry.com

This table summarizes common amine protecting groups and their typical deprotection methods.

Once the amine is protected, the hydroxyl group can be functionalized. Protection of the hydroxyl group is often necessary to prevent it from acting as a nucleophile. Common protecting groups for alcohols include silyl (B83357) ethers and acyl groups. For instance, silylation can be achieved using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) to form a silyl ether, which is stable under a wide range of conditions but can be removed with fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

Alternatively, the hydroxyl group can be "activated" by converting it into a better leaving group, facilitating nucleophilic substitution reactions. This is commonly done by converting the alcohol into a sulfonate ester, such as a tosylate (using tosyl chloride) or a mesylate (using mesyl chloride). This activation allows for the displacement of the hydroxyl group by various nucleophiles. The intramolecular interaction between a hydroxyl group and the cyclopropane (B1198618) ring can influence its reactivity. researchgate.net

Ring-Opening Reactions and Subsequent Functionalizations

The significant ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, providing a pathway to linear, functionalized molecules. nih.gov These reactions can be promoted by acids, bases, or transition metal catalysts and often proceed with high regio- and stereoselectivity. acs.org

The carbon-carbon bonds of the cyclopropane ring in aminocyclopropanols can be cleaved under various conditions. nih.govacs.orgnih.gov Acid-catalyzed ring-opening is a common method, where protonation of the hydroxyl or amino group facilitates the cleavage of a C-C bond. researchgate.netacs.org The regioselectivity of the cleavage is often influenced by the substituents on the ring, with the bond most capable of stabilizing a positive charge being preferentially broken.

Donor-acceptor (D-A) cyclopropanes, where the ring is substituted with both an electron-donating group (like an amine) and an electron-withdrawing group, are particularly prone to ring-opening. bohrium.comsnnu.edu.cn The polarization of the C-C bond in these systems facilitates cleavage, often initiated by a Lewis acid. snnu.edu.cn Transition metal catalysis, particularly with rhodium nih.govnih.gov and palladium, offers another powerful method for C-C bond activation and subsequent functionalization. acs.org These reactions can lead to the formation of metallo-homoenolates from cyclopropanols or allow for coupling reactions with various partners. acs.orgnih.govacs.org

Significant progress has been made in the development of catalytic enantioselective ring-opening reactions of cyclopropanes, allowing for the synthesis of chiral molecules from racemic or achiral starting materials. scispace.comepfl.chnih.gov This is often achieved using a chiral catalyst, which can be a Lewis acid or a transition metal complex, that preferentially reacts with one enantiomer of a racemic cyclopropane or desymmetrizes a meso-cyclopropane. nih.govscispace.com

For instance, rhodium(I) complexes with chiral bisphosphine ligands have been used for the asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids, yielding products with high enantiomeric excess. nih.gov Similarly, nickel-catalyzed enantioselective (3+2) annulations of cyclopropyl (B3062369) amides have been reported. snnu.edu.cn These methods provide access to enantioenriched building blocks that are valuable in synthesis. epfl.chnih.gov The field has evolved from initial concepts to a broad array of methods for producing these valuable chiral structures. epfl.chnih.govresearchgate.net

Ring-opening of aminocyclopropanes can lead to intermediates that undergo subsequent rearrangements. A classic example is the cyclopropylcarbinyl-homoallyl rearrangement. rsc.orgwiley.comacs.org When a carbocation is generated adjacent to the cyclopropane ring (a cyclopropylcarbinyl cation), it can rearrange through cleavage of the ring to form a homoallylic cation. researchgate.netchemrxiv.org This process is often rapid and can be harnessed to create more complex molecular skeletons.

These rearrangements are not limited to cationic intermediates. Radical-mediated ring-opening of cyclopropanols can generate β-keto radicals, which can be trapped in tandem cyclization reactions to form various heterocyclic structures like phenanthridines and oxindoles. nih.gov Similarly, cyclopropylamine (B47189) derivatives can participate in various rearrangements, including pericyclic processes and metal-catalyzed C-C bond activations, expanding their synthetic utility. acs.orgbohrium.com

Applications of Trans 2 Aminocyclopropan 1 Ol As a Chiral Building Block

Design and Synthesis of Peptidomimetics and Conformationally Restricted Amino Acids

The incorporation of non-natural amino acids and structural motifs into peptide sequences is a well-established strategy for the development of peptidomimetics with enhanced therapeutic properties. These modifications can lead to improved metabolic stability, increased receptor affinity and selectivity, and better oral bioavailability compared to their natural peptide counterparts. Trans-2-aminocyclopropan-1-ol serves as a unique scaffold in this context, enabling chemists to exert precise control over the three-dimensional structure of peptide analogues.

Incorporation into Peptide Analogues for Conformational Control

The rigid cyclopropane (B1198618) ring of this compound introduces significant conformational constraints when incorporated into a peptide backbone. Unlike the flexible side chains of natural amino acids, the cyclopropyl (B3062369) group restricts the available conformational space, leading to more predictable and stable secondary structures such as β-turns and helices. nih.gov This conformational rigidity is a desirable feature in the design of peptidomimetics as it can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its biological target.

While specific studies detailing the conformational effects of incorporating this compound into peptide analogues are not extensively documented in publicly available research, the principles of using conformationally constrained amino acids are well-established. For instance, the incorporation of 1-aminocyclopropane-1-carboxylic acid (a related compound) has been shown to induce folded conformations in peptides. nih.gov It is hypothesized that the trans relationship of the amino and hydroxyl groups in this compound would similarly influence the peptide backbone, leading to specific and stable secondary structures.

Table 1: Potential Conformational Effects of Incorporating this compound into Peptides

FeaturePredicted Effect on Peptide Conformation
Rigid Cyclopropane Core Induces local rigidity in the peptide backbone, reducing conformational flexibility.
Defined Stereochemistry The trans configuration of substituents directs the orientation of the amino and hydroxyl groups, influencing the overall peptide topology.
Potential for H-Bonding The hydroxyl group can participate in intramolecular hydrogen bonding, further stabilizing specific secondary structures like turns and helices.

Role in Modulating Proteolytic Stability and Receptor Binding

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of non-natural amino acids, such as those derived from this compound, can significantly enhance proteolytic stability. nih.gov The unnatural stereochemistry and the rigid cyclopropane ring can sterically hinder the approach of proteases, preventing the cleavage of adjacent peptide bonds.

Furthermore, the conformational control imparted by this compound can have a profound impact on receptor binding affinity and selectivity. By locking the peptide into a bioactive conformation, the binding to the target receptor can be enhanced. nih.gov While direct experimental data on peptides containing this compound is limited, studies on other conformationally constrained peptidomimetics have demonstrated significant improvements in receptor binding. The precise orientation of pharmacophoric groups, facilitated by the rigid scaffold, can lead to optimized interactions with the receptor's binding pocket.

This compound in the Design of Specific Peptidomimetic Scaffolds

This compound can serve as a versatile starting material for the synthesis of more complex peptidomimetic scaffolds. nih.gov The amino and hydroxyl groups can be differentially functionalized to introduce a variety of side chains and to connect to other molecular fragments. This allows for the construction of diverse molecular architectures designed to mimic the secondary structures of peptides, such as β-turns or α-helices.

While specific examples of peptidomimetic scaffolds derived directly from this compound are not prevalent in the reviewed literature, the potential for its use in this area is significant. Its chiral nature and functional group handles make it an attractive candidate for the development of novel scaffolds in drug discovery.

Utilization in the Synthesis of Complex Natural Products

The cyclopropane motif is present in a wide array of biologically active natural products. marquette.edursc.org The synthesis of these complex molecules often requires chiral building blocks that can introduce the cyclopropane ring with high stereocontrol. This compound, with its defined stereochemistry, represents a valuable precursor for the synthesis of such natural products.

Although direct applications of this compound in the total synthesis of specific natural products are not extensively reported, its structural features are highly relevant. The amino and hydroxyl groups can serve as handles for further chemical transformations, allowing for the elaboration of the cyclopropane core into more complex structures found in nature. For example, related aminocyclopropane carboxylic acid derivatives have been utilized in the synthesis of various natural products. researchgate.net

Advanced Synthetic Intermediates for Diverse Molecular Architectures

Beyond its applications in peptidomimetics and natural product synthesis, this compound is a valuable chiral intermediate for the asymmetric synthesis of a broad range of molecular architectures. rsc.orgresearchgate.net Its bifunctional nature allows it to be used in the construction of various heterocyclic and carbocyclic systems. The chirality inherent in the molecule can be transferred to new stereocenters during the course of a synthesis, making it a powerful tool in asymmetric catalysis and synthesis.

The development of synthetic methodologies that utilize chiral cyclopropanes as intermediates is an active area of research. rsc.orgresearchgate.net While the specific use of this compound as an advanced synthetic intermediate is a specialized area, the principles of using such chiral building blocks are fundamental to modern organic synthesis.

Advanced Spectroscopic and Chromatographic Characterization in Trans 2 Aminocyclopropan 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insight into the molecular framework and the spatial arrangement of atoms. For a molecule like trans-2-aminocyclopropan-1-ol, with multiple stereocenters, NMR is particularly vital for confirming both the constitution and the relative stereochemistry.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides primary evidence for the structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropane (B1198618) ring (H1, H2, and the two H3 protons) as well as the protons of the amine (NH₂) and hydroxyl (OH) groups. The chemical shifts (δ) and, crucially, the coupling constants (J-values) between the vicinal protons on the cyclopropane ring are diagnostic for their relative stereochemistry. In the trans isomer, the coupling constant between H1 and H2 (³J_HH) is typically smaller than in the corresponding cis isomer.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms of the cyclopropane ring, confirming the molecular symmetry. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH and CH₂ groups.

Two-dimensional (2D) NMR experiments are employed to establish definitive connectivity and confirm stereochemical assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between H1 and H2, H1 and the H3 protons, and H2 and the H3 protons, confirming the integrity of the cyclopropane ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the cyclopropane ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This can further solidify the structural assignment by showing correlations, for example, between the proton on C1 and the carbon atom C2.

The combination of these techniques allows for the complete assignment of all proton and carbon signals, providing conclusive evidence for the this compound structure.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Note: This table presents hypothetical, representative data for illustrative purposes.

¹H NMR Data ¹³C NMR Data
Assignment δ (ppm) Multiplicity J (Hz) Integration Assignment δ (ppm)
H1 (-CHOH) ~2.8-3.0 ddd J_H1,H2 = ~4.0J_H1,H3a = ~7.5J_H1,H3b = ~6.0 1H C1 (-CHOH) ~55-60
H2 (-CHNH₂) ~2.4-2.6 ddd J_H2,H1 = ~4.0J_H2,H3a = ~6.0J_H2,H3b = ~7.5 1H C2 (-CHNH₂) ~35-40
H3a (CH₂) ~0.8-1.0 ddd J_H3a,H3b = ~-5.0J_H3a,H1 = ~7.5J_H3a,H2 = ~6.0 1H C3 (CH₂) ~10-15
H3b (CH₂) ~0.6-0.8 ddd J_H3b,H3a = ~-5.0J_H3b,H1 = ~6.0J_H3b,H2 = ~7.5 1H

While standard NMR can confirm the relative trans stereochemistry, it cannot distinguish between the two enantiomers, ((1R,2S)-2-aminocyclopropan-1-ol and (1S,2R)-2-aminocyclopropan-1-ol). To determine the enantiomeric excess (ee), a chiral derivatizing agent (CDA) is often employed.

A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. The chiral amine or alcohol is reacted with both the (R)- and (S)-enantiomers of the CDA in separate experiments to form a pair of diastereomeric amides or esters. Because diastereomers have different physical properties, their NMR spectra will differ. Protons located near the newly formed stereocenter will exhibit different chemical shifts (δ).

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, the difference in chemical shifts (Δδ = δ_S - δ_R) can be analyzed. The distribution of positive and negative Δδ values for protons on either side of the original stereocenter allows for the assignment of the absolute configuration. Furthermore, by integrating the signals corresponding to each diastereomer in the spectrum of a derivatized scalemic mixture, the enantiomeric excess can be accurately calculated.

**6.2. Mass Spectrometry (MS) Applications in Structural Elucidation and

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trans-2-aminocyclopropan-1-ol, and how can experimental reproducibility be ensured?

  • Methodological Answer : Key routes include cyclopropanation of allylic amines via Simmons-Smith reactions or ring-opening of epoxides with ammonia derivatives. To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, catalyst loading) in detail, including inert atmosphere requirements for moisture-sensitive steps .
  • Provide NMR (¹H/¹³C) and HRMS data for intermediates and final products, with purity confirmed by HPLC (>95%) .
  • Include control experiments (e.g., enantiomeric excess via chiral HPLC) to validate stereochemical outcomes .

Q. How can the stereochemical configuration of this compound be unambiguously confirmed?

  • Methodological Answer :

  • Use X-ray crystallography for definitive structural assignment, supplemented by NOESY NMR to probe spatial proximity of the amine and hydroxyl groups .
  • Compare experimental optical rotation with literature values (e.g., [α]D²⁵ = +15.2° in methanol) .
  • Apply computational methods (DFT-based NMR chemical shift prediction) to correlate theoretical and observed spectra .

Q. What are the stability considerations for storing this compound, and how should degradation be monitored?

  • Methodological Answer :

  • Store under nitrogen at −20°C in anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products (e.g., cyclopropane ring-opening derivatives) .

Advanced Research Questions

Q. How can contradictory literature data on the reactivity of this compound in nucleophilic substitutions be resolved?

  • Methodological Answer :

  • Systematically vary reaction parameters (e.g., solvent polarity, base strength) to identify kinetic vs. thermodynamic control.
  • Use in-situ IR spectroscopy to monitor intermediate formation (e.g., aziridinium ions) and correlate with substituent effects .
  • Compare results across multiple labs using standardized protocols to isolate method-dependent artifacts .

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) against target proteins (e.g., GABA receptors) to prioritize synthetic targets.
  • Validate predictions with SPR (surface plasmon resonance) binding assays and MD simulations (>100 ns) to assess binding mode stability .
  • Use QSAR models trained on cyclopropane-containing analogs to optimize logP and pKa values .

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

  • Methodological Answer :

  • Re-measure spectra under standardized conditions (e.g., DMSO-d6, 500 MHz) and cross-reference with databases (e.g., SDBS).
  • Analyze solvent and concentration effects; shifts in CDCl3 vs. D2O may indicate hydrogen bonding interactions .
  • Collaborate with multiple labs to generate a consensus dataset, addressing instrument calibration variances .

Q. What methodologies best elucidate the decomposition pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Use LC-MS/MS to identify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
  • Employ ¹⁸O isotopic labeling to trace hydroxyl group participation in ring-opening reactions .
  • Compare activation energies (ΔG‡) via Arrhenius plots derived from kinetic studies at 25–60°C .

Data Analysis & Reporting Guidelines

Q. How can researchers ensure methodological rigor when publishing studies on this compound?

  • Methodological Answer :

  • Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, including raw spectral data in supplementary materials .
  • Use triplicate measurements with statistical analysis (e.g., ±SD for yields, R² for linear correlations) .
  • Disclose conflicts (e.g., proprietary catalysts) and provide failed experiment data to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.